
Methyl 2-(4-(3-(4-fluorophenoxy)-5-(((2,2,2-trichloroethoxy)carbonyl)amino)phenoxy)phenyl)-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-(3-(4-fluorophenoxy)-5-(((2,2,2-trichloroethoxy)carbonyl)amino)phenoxy)phenyl)-2-methylpropanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a fluorophenoxy group, a trichloroethoxycarbonyl group, and a methylpropanoate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(3-(4-fluorophenoxy)-5-(((2,2,2-trichloroethoxy)carbonyl)amino)phenoxy)phenyl)-2-methylpropanoate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the fluorophenoxy and trichloroethoxycarbonyl intermediates, which are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(4-(3-(4-fluorophenoxy)-5-(((2,2,2-trichloroethoxy)carbonyl)amino)phenoxy)phenyl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-(3-(4-fluorophenoxy)-5-(((2,2,2-trichloroethoxy)carbonyl)amino)phenoxy)phenyl)-2-methylpropanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 2-(4-(3-(4-fluorophenoxy)-5-(((2,2,2-trichloroethoxy)carbonyl)amino)phenoxy)phenyl)-2-methylpropanoate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(4-(3-(4-chlorophenoxy)-5-(((2,2,2-trichloroethoxy)carbonyl)amino)phenoxy)phenyl)-2-methylpropanoate
- Methyl 2-(4-(3-(4-bromophenoxy)-5-(((2,2,2-trichloroethoxy)carbonyl)amino)phenoxy)phenyl)-2-methylpropanoate
Uniqueness
Methyl 2-(4-(3-(4-fluorophenoxy)-5-(((2,2,2-trichloroethoxy)carbonyl)amino)phenoxy)phenyl)-2-methylpropanoate is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C26H23Cl3FNO6 |
|---|---|
Molekulargewicht |
570.8 g/mol |
IUPAC-Name |
methyl 2-[4-[3-(4-fluorophenoxy)-5-(2,2,2-trichloroethoxycarbonylamino)phenoxy]phenyl]-2-methylpropanoate |
InChI |
InChI=1S/C26H23Cl3FNO6/c1-25(2,23(32)34-3)16-4-8-19(9-5-16)36-21-12-18(31-24(33)35-15-26(27,28)29)13-22(14-21)37-20-10-6-17(30)7-11-20/h4-14H,15H2,1-3H3,(H,31,33) |
InChI-Schlüssel |
RDMJJVSKUGWGLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC(=CC(=C2)NC(=O)OCC(Cl)(Cl)Cl)OC3=CC=C(C=C3)F)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


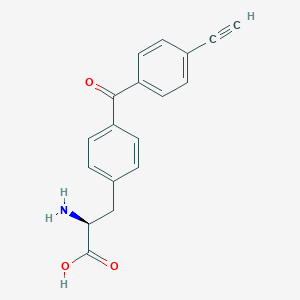
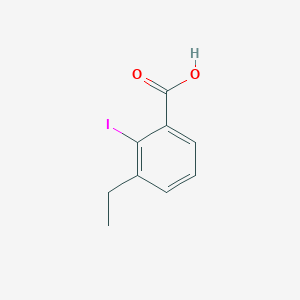

![ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate hydrobromide](/img/structure/B12831991.png)
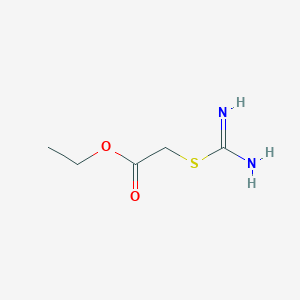
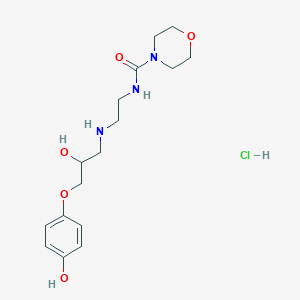
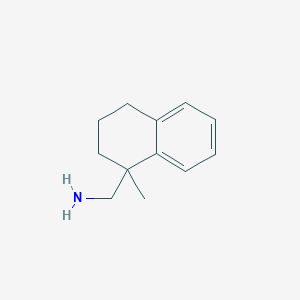



![(2R,3R)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B12832029.png)
![2-propyl-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B12832035.png)
![1-(1H-Pyrazolo[4,3-c]pyridin-4-yl)ethan-1-one](/img/structure/B12832052.png)

